1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide
Overview
Description
1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, also known as ETP-46464, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In
Mechanism of Action
The exact mechanism of action of 1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide is not fully understood. However, it has been proposed that this compound inhibits the activity of a protein called Hsp90, which is involved in the folding and stabilization of many other proteins. By inhibiting Hsp90, this compound may disrupt the activity of various signaling pathways that are involved in cancer, inflammation, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to reduce the production of various inflammatory cytokines and chemokines. Furthermore, this compound has been shown to reduce the hyperexcitability of neurons that is associated with neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide for lab experiments is its specificity for Hsp90. This compound has been shown to selectively inhibit the activity of Hsp90, without affecting other proteins in the cell. This specificity makes this compound a valuable tool for studying the role of Hsp90 in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide. One direction is to further explore the therapeutic potential of this compound in various disease models, including cancer, inflammation, and pain. Another direction is to investigate the mechanism of action of this compound in more detail, in order to identify new targets for drug development. Furthermore, it may be possible to improve the solubility and pharmacokinetic properties of this compound, in order to make it a more effective therapeutic agent.
Scientific Research Applications
1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been shown to alleviate neuropathic pain in animal models of nerve injury.
properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-3-13-7-8-14(22-13)10-16-17-15(19)12-6-5-9-18(11-12)23(20,21)4-2/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYVLRWSSPHMU-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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